molecular formula C7H12BrCl2N3 B1382905 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride CAS No. 1965308-85-3

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride

Cat. No.: B1382905
CAS No.: 1965308-85-3
M. Wt: 289 g/mol
InChI Key: TUUMNGZXDYQEQM-UHFFFAOYSA-N
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Description

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is a chemical compound with the molecular formula C7H10BrN3·2HCl. It is a white solid with a molecular weight of 289 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of pyrrolidin-3-yl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions typically involve maintaining a controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride involves scaling up the laboratory synthesis methods. This includes the use of large reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.

  • Industry: The compound is employed in the manufacturing of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which 4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Bromo-1-pyrrolidin-3-yl-1H-pyrazole dihydrochloride is similar to other brominated pyrazole derivatives, such as 4-bromo-1-(pyrrolidin-3-yl)-1H-pyrazole and 4-bromo-1-(pyrrolidin-2-yl)-1H-pyrazole. These compounds share structural similarities but may differ in their reactivity and biological activity

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Properties

IUPAC Name

4-bromo-1-pyrrolidin-3-ylpyrazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3.2ClH/c8-6-3-10-11(5-6)7-1-2-9-4-7;;/h3,5,7,9H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUMNGZXDYQEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2C=C(C=N2)Br.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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